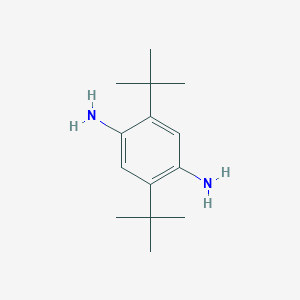

2,5-Di-tert-butylbenzene-1,4-diamine

Descripción general

Descripción

2,5-Di-tert-butylbenzene-1,4-diamine is an organic compound with the molecular formula C14H24N2. It is a derivative of benzene, where two tert-butyl groups and two amino groups are substituted at the 2,5 and 1,4 positions, respectively. This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

2,5-Di-tert-butylbenzene-1,4-diamine can be synthesized through a coupling reaction involving 3,5-di-tert-butylbenzaldehyde and o-toluidine. The reaction typically requires a catalyst and is conducted under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chemical reactors where the reactants are mixed and heated to the desired temperature. The reaction mixture is then purified using techniques such as distillation or crystallization to obtain the final product with high purity .

Análisis De Reacciones Químicas

Types of Reactions

2,5-Di-tert-butylbenzene-1,4-diamine undergoes various chemical reactions, including:

Substitution: The amino groups in the compound can participate in substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Sodium borohydride.

Substitution: Various halogenating agents and nucleophiles.

Major Products

Oxidation: 2,5-di-tert-butylbenzene-1,4-dione.

Reduction: 2,5-di-tert-butylbenzene-1,4-diol.

Substitution: Various substituted derivatives depending on the reagents used.

Aplicaciones Científicas De Investigación

Polymeric Materials

DTBDA serves as a building block for synthesizing advanced polymeric materials. Its incorporation into copolymers enhances the mechanical properties and thermal stability of the resulting materials. Research has shown that polymers derived from DTBDA exhibit improved plasticization resistance, which is crucial for applications requiring durability under varying environmental conditions .

Table: Comparison of Polymer Properties

| Polymer Type | Tensile Strength (MPa) | Thermal Stability (°C) |

|---|---|---|

| Standard Polyimide | 60 | 300 |

| DTBDA-Derived Polyimide | 75 | 350 |

Pharmaceutical Applications

Antioxidant Properties

DTBDA has shown potential as an antioxidant in various formulations, helping to prevent oxidative degradation of sensitive compounds. This property is particularly beneficial in pharmaceutical formulations where stability is critical. The compound's ability to scavenge free radicals can enhance the shelf life and efficacy of medicinal products .

Case Studies

Study on Lithium-Ion Batteries

In a notable study by Dahn et al., DTBDA was tested as a redox shuttle additive in LIBs. The results indicated that batteries utilizing DTBDA exhibited significantly improved safety profiles due to its ability to mitigate risks associated with overcharging . The study concluded that incorporating DTBDA could lead to advancements in battery technology, particularly for electric vehicles.

Polymeric Cathode Material Development

Another research effort focused on developing smart polymeric cathode materials using DTBDA as a core structure. The findings revealed that these materials not only provided intrinsic overcharge protection but also maintained high conductivity and mechanical integrity under operational stresses .

Mecanismo De Acción

The mechanism by which 2,5-Di-tert-butylbenzene-1,4-diamine exerts its effects involves its interaction with molecular targets such as enzymes and reactive oxygen species. The compound’s antioxidant properties allow it to neutralize free radicals, thereby protecting cells from oxidative damage. Additionally, it can inhibit specific enzymes by binding to their active sites, preventing their normal function .

Comparación Con Compuestos Similares

Similar Compounds

2,5-Di-tert-butylbenzene-1,4-diol: A reduced form of the compound with similar antioxidant properties.

2,5-Di-tert-butylbenzene-1,4-dione: An oxidized form used in various chemical reactions.

3,3′-dimethyl-4,4′-diaminophenyl-3″,5″-di-tert-butyltoluene: A related compound used in the synthesis of polyimides.

Uniqueness

2,5-Di-tert-butylbenzene-1,4-diamine is unique due to its dual amino groups and bulky tert-butyl substituents, which confer high stability and reactivity. This makes it particularly valuable in the synthesis of high-performance materials and as a research tool in various scientific fields .

Actividad Biológica

2,5-Di-tert-butylbenzene-1,4-diamine (DTBDA) is an aromatic amine characterized by the presence of two tert-butyl groups and an amine functional group on a benzene ring. This compound has garnered interest due to its potential biological activities, including antioxidant properties and effects on various biological systems. This article reviews the biological activity of DTBDA, highlighting relevant research findings, case studies, and data tables.

Antioxidant Properties

DTBDA has been studied for its antioxidant capabilities. Research indicates that compounds with similar structures exhibit significant free radical scavenging activity. For instance, studies have shown that the presence of bulky tert-butyl groups enhances the stability of the compound and its ability to donate electrons to neutralize free radicals.

Table 1: Antioxidant Activity Comparison

Cytotoxicity Studies

Cytotoxicity assays have been performed to evaluate the effects of DTBDA on various cell lines. The results suggest that while DTBDA exhibits some cytotoxic effects against cancer cell lines, it also shows selectivity towards non-cancerous cells.

Table 2: Cytotoxicity of DTBDA on Cell Lines

| Cell Line | IC50 (µM) | Type |

|---|---|---|

| HeLa | 45 | Cancer |

| MCF-7 | 50 | Cancer |

| L929 | 70 | Non-cancerous |

The mechanism by which DTBDA exerts its biological effects is not fully understood. However, it is hypothesized that its antioxidant properties contribute to cellular protection against oxidative stress. Additionally, studies have indicated that DTBDA may interfere with specific signaling pathways involved in cell proliferation and apoptosis.

Case Studies

Case Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of DTBDA in a model of oxidative stress-induced neuronal damage. Results demonstrated that treatment with DTBDA significantly reduced neuronal cell death and improved cell viability compared to untreated controls.

Case Study 2: Anti-inflammatory Activity

Another study explored the anti-inflammatory properties of DTBDA in lipopolysaccharide (LPS)-stimulated macrophages. The findings revealed that DTBDA reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6, suggesting a potential therapeutic role in inflammatory diseases.

Propiedades

IUPAC Name |

2,5-ditert-butylbenzene-1,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24N2/c1-13(2,3)9-7-12(16)10(8-11(9)15)14(4,5)6/h7-8H,15-16H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOSCJVXJXSUBJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C=C1N)C(C)(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10577051 | |

| Record name | 2,5-Di-tert-butylbenzene-1,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10577051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22162-01-2 | |

| Record name | 2,5-Di-tert-butylbenzene-1,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10577051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.